![molecular formula C10H5NO4 B11897947 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B11897947.png)
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H5NO4. It is a member of the chromene family, which is known for its diverse biological and physicochemical properties . This compound is also referred to as 2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo- (9CI) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . This method is considered green and efficient, yielding high amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency . Additionally, the reaction can be carried out under reflux conditions in ethanol to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Substituted chromenes
Scientific Research Applications
Synthesis of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile
The synthesis of this compound typically involves multi-component reactions that yield derivatives with significant biological activities. For instance, the synthesis can include reactions with various aldehydes and catalysts under reflux conditions, which allow for the formation of the chromene structure while introducing functional groups that enhance its reactivity and biological potential .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro evaluations against various cancer cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) have shown promising cytotoxic effects. Specifically, certain derivatives demonstrated significant antiproliferative activity at concentrations as low as 25 µM after 48 hours of treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Several derivatives exhibited substantial activity against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with cellular targets. For example, its structure allows it to act as an electron donor in photochemical reactions, which can lead to the formation of reactive intermediates that further engage in biological processes .
Case Study 1: Anticancer Activity
A study conducted on a series of chromene derivatives demonstrated that compounds containing the 7,8-dihydroxy moiety showed enhanced cytotoxicity against human cancer cell lines compared to their non-hydroxylated counterparts. The study utilized MTT assays to quantify cell viability and established structure-activity relationships that pinpointed the importance of hydroxyl substitutions for improved efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives of this compound were synthesized and tested against a panel of bacteria. The results indicated that specific modifications to the chromene core significantly increased antibacterial potency, suggesting a pathway for developing new antimicrobial agents based on this scaffold .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it acts as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor with a Ki of 2.9 μM . This inhibition can modulate immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Cyanoumbelliferone: A coumarin derivative with similar biological activities.
4-Hydroxycoumarin: Known for its anticoagulant properties.
Uniqueness
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile stands out due to its dual hydroxyl groups at positions 7 and 8, which contribute to its unique chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions compared to other similar compounds.
Biological Activity
7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile, also known as 3-Cyanoumbelliferone, is a compound belonging to the coumarin family. It is characterized by its chromene structure, featuring hydroxyl and cyano substituents. This compound has gained attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C_11H_7N_O_3
- Molecular Weight : 203.151 g/mol
- Density : Approximately 1.7 g/cm³
- Melting Point : Exceeds 250ºC
Antimicrobial Activity
This compound exhibits significant antibacterial and antifungal properties against various pathogens. Studies have shown its effectiveness against strains such as Serratia marcescens and Candida albicans, demonstrating inhibition zones that surpass those of standard antibiotics like chloramphenicol and sertaconazole .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against colon adenocarcinoma (HT-29) and breast carcinoma (MCF-7) cell lines. Research indicates that it inhibits cell proliferation with IC50 values in the low micromolar range. For instance, in one study, derivatives of coumarins showed notable inhibition of Src kinase activity, which is involved in cancer progression .
Anti-inflammatory Effects
Research has identified that this compound acts as an inhibitor of macrophage migration inhibitory factor (MIF), with a Ki value of 2.9 μM. This inhibition suggests potential therapeutic roles in treating inflammatory diseases by modulating inflammatory pathways.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Macrophage Migration Inhibitory Factor (MIF) : The inhibition of MIF indicates a pathway through which the compound may exert anti-inflammatory effects.
- Enzymatic Targets : The compound has shown interactions with enzymes involved in inflammatory responses and cancer progression.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals that the unique combination of hydroxyl and cyano groups in this compound contributes to its distinct biological activities.
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | 6093-71-6 | 0.98 |
2-Oxo-2H-chromene-6-carboxylic acid | 7734-80-7 | 0.89 |
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde | 14003-96-4 | 0.84 |
Case Studies
-
Antimicrobial Efficacy Study :
A study assessed the antimicrobial efficacy of various derivatives based on the structure of coumarins, including 7,8-dihydroxy derivatives. The results indicated that this compound exhibited superior activity against multiple bacterial strains compared to conventional antibiotics . -
Anticancer Activity Evaluation :
In vitro studies demonstrated that treatment with 7,8-dihydroxy derivatives led to apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and increased expression of pro-apoptotic factors like caspase 3 .
Properties
Molecular Formula |
C10H5NO4 |
---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
7,8-dihydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5NO4/c11-4-6-3-5-1-2-7(12)8(13)9(5)15-10(6)14/h1-3,12-13H |
InChI Key |
ATHPXQPRXCUEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(C(=O)O2)C#N)O)O |
Origin of Product |
United States |
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